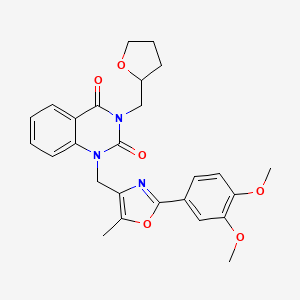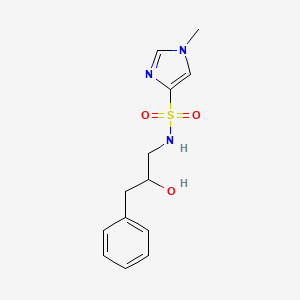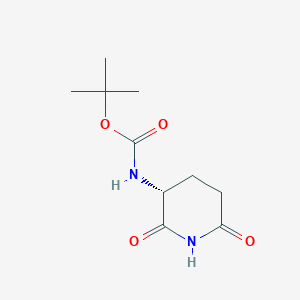![molecular formula C18H16N4O2 B2901500 3-(3-oxo-3-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propyl)quinazolin-4(3H)-one CAS No. 2320576-89-2](/img/structure/B2901500.png)
3-(3-oxo-3-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propyl)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound appears to contain a pyrrolo[3,4-b]pyridine moiety . Pyrrolo[3,4-b]pyridine is a heterocyclic compound, which is a compound that contains atoms of at least two different elements as members of its rings .
Synthesis Analysis
While specific synthesis methods for your compound are not available, similar compounds, such as 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine, can be synthesized through reactions involving alkyl halides in the presence of sodium hydroxide and a phase transfer catalyst .Molecular Structure Analysis
The molecular structure of similar compounds involves a pyrrolo[3,4-b]pyridine core, which is a fused ring system containing a pyrrole ring (a five-membered ring with one nitrogen atom) and a pyridine ring (a six-membered ring with one nitrogen atom) .Chemical Reactions Analysis
Reactions involving similar compounds often involve alkylation, where an alkyl group is transferred from one molecule to another .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For instance, 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine has a density of 1.1±0.1 g/cm3, a boiling point of 215.8±30.0 °C at 760 mmHg, and a molar refractivity of 35.3±0.3 cm3 .作用機序
Target of Action
Compounds with a similar pyrrolopyrazine scaffold have shown a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It’s known that 5h-pyrrolo [2,3- b] pyrazine derivatives, which share a similar structure, have shown significant activity on kinase inhibition . This suggests that the compound might interact with its targets, possibly kinases, leading to their inhibition.
Biochemical Pathways
These could potentially include pathways related to inflammation, viral replication, fungal growth, oxidation, tumor growth, and kinase signaling .
Pharmacokinetics
Similar compounds have shown to be orally active and able to penetrate the brain . This suggests that the compound might have good bioavailability and could potentially cross the blood-brain barrier.
実験室実験の利点と制限
3-(3-oxo-3-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propyl)quinazolin-4(3H)-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has also been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, the compound has some limitations, including its low solubility in water, which can make it difficult to use in some experiments.
将来の方向性
There are several future directions for the study of 3-(3-oxo-3-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propyl)quinazolin-4(3H)-one. One potential direction is the development of novel derivatives with improved solubility and bioavailability. Another direction is the investigation of the compound's potential therapeutic applications in other diseases, such as Alzheimer's disease and Parkinson's disease. Finally, further studies are needed to elucidate the compound's mechanism of action and to identify potential targets for drug development.
合成法
The synthesis of 3-(3-oxo-3-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propyl)quinazolin-4(3H)-one involves the reaction of 6-amino-5-cyano-2-methylquinazoline with 3-oxo-3-(prop-2-yn-1-yl)propionic acid in the presence of a catalyst. The reaction proceeds via a multistep process, which includes the formation of an intermediate compound, followed by cyclization and dehydration. The final product is obtained after purification and characterization using various analytical techniques.
科学的研究の応用
3-(3-oxo-3-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propyl)quinazolin-4(3H)-one has been studied extensively for its potential therapeutic applications. It has shown promising results in various scientific research studies, including cancer therapy, anti-inflammatory activity, and neuroprotection. The compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also shown anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
3-[3-(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)-3-oxopropyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c23-17(22-10-13-4-3-8-19-16(13)11-22)7-9-21-12-20-15-6-2-1-5-14(15)18(21)24/h1-6,8,12H,7,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQRIFGHKINGMMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1C(=O)CCN3C=NC4=CC=CC=C4C3=O)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6-Cyclopropylpyrimidin-4-yl)-[4-(2-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B2901420.png)



![5-Chloro-2-methylthiazolo[4,5-b]pyridine](/img/structure/B2901426.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2901427.png)
![2-chloro-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2901432.png)
![(E)-1-(4-(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one](/img/structure/B2901433.png)
![3-((4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)cyclopentanecarboxylic acid](/img/structure/B2901434.png)

![5-Cyclopropyl-3-[(4-pyridazin-3-ylpiperazin-1-yl)methyl]-1,2-oxazole](/img/structure/B2901437.png)
![5-[3-(Trifluoromethyl)phenyl]thiophene-2-carbaldehyde](/img/structure/B2901439.png)
![8-(4-benzylpiperazin-1-yl)-7-{3-[8-(4-benzylpiperazin-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]propyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2901440.png)